Cinoctramida, known chemically as C19H27NO4, is a compound classified primarily as a tranquilizer. It has been studied for its pharmacological properties and potential applications in various medical fields. The compound is recognized under the Chemical Abstracts Service Registry Number 28598-08-5 and is listed in databases such as PubChem, which provides comprehensive details about its structure, properties, and biological activities .
Cinoctramida is synthesized for use in medicinal applications, particularly as an anxiolytic agent. Its classification falls within the category of pharmaceuticals, specifically those that target neurological conditions. The compound has been explored in various studies for its efficacy and safety profile in treating anxiety-related disorders .
The synthesis of Cinoctramida typically involves multi-step organic reactions. While specific proprietary methods may exist, general approaches include:
The synthesis process requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the progress of the synthesis and verify the structure of the final product .
Cinoctramida has a complex molecular structure characterized by a combination of aromatic rings and aliphatic chains. The molecular formula C19H27NO4 indicates the presence of nitrogen and oxygen atoms, suggesting potential sites for interaction with biological targets.
Cinoctramida undergoes several chemical reactions that are crucial for its biological activity:
The stability of Cinoctramida under different pH conditions is essential for its formulation into medications. Studies have shown that varying pH levels can affect the rate of hydrolysis, which in turn influences its therapeutic efficacy .
Cinoctramida functions primarily through modulation of neurotransmitter systems in the brain. It is believed to enhance GABAergic activity, leading to anxiolytic effects. The mechanism involves:
Research indicates that compounds with similar structures often exhibit these mechanisms, supporting Cinoctramida's classification as a tranquilizer .
Relevant analyses include assessments of its partition coefficient (log P), which indicates its lipophilicity and potential for bioaccumulation .
Cinoctramida has been investigated for various scientific uses:
Clinical studies continue to explore its efficacy and safety profile in therapeutic settings, aiming to establish optimal dosing regimens and identify potential side effects .
CAS No.:
CAS No.:
CAS No.: 1349245-31-3
CAS No.: 270928-69-3
CAS No.: 4461-52-3